Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C12H17ClF3N3O2 and its molecular weight is 327.73. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
The research surrounding Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride is diverse, spanning from the design and synthesis of novel compounds for biological activity to the exploration of its utility in chemical synthesis. For instance, a study by Jeankumar et al. (2013) discusses the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride, as inhibitors of Mycobacterium tuberculosis GyrB, showcasing its application in the development of antituberculosis agents (Jeankumar et al., 2013). Another study by Milosevic et al. (2015) highlights the microwave-assisted amidation of ethyl pyrazole-carboxylates, which is relevant for the synthesis of carboxamides, demonstrating the chemical's role in synthetic chemistry advancements (Milosevic et al., 2015).
Pharmacology and Drug Design
In the realm of pharmacology and drug design, Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride and its derivatives have been studied for their potential as ligands for various receptors. For example, Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, highlighting the compound's significance in understanding cannabinoid receptor interactions and potential therapeutic applications (Lan et al., 1999).
Allosteric Modulation Studies
Research by Price et al. (2005) on allosteric modulation of the cannabinoid CB1 receptor involved compounds structurally related to Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride, providing insights into the complex mechanisms of receptor modulation and the potential for developing novel therapeutic agents (Price et al., 2005).
Synthetic Methodology Development
In addition to its applications in medicinal chemistry and pharmacology, Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride serves as a key intermediate in the development of new synthetic methodologies. For example, the work by Machado et al. (2011) on the efficient and regioselective synthesis of ethyl pyrazole-carboxylates under ultrasound irradiation showcases the compound's utility in enhancing synthetic efficiency and selectivity (Machado et al., 2011).
Mechanism of Action
Target of Action
The primary targets of similar compounds are often proteins or enzymes that play crucial roles in various biological processes . These targets can be receptors, ion channels, or enzymes involved in critical biochemical pathways.
Mode of Action
The compound typically interacts with its targets by binding to the active site or allosteric sites, leading to a change in the target’s function . This interaction can result in the inhibition or activation of the target, depending on the nature of the compound and the target.
Biochemical Pathways
The compound can affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction with the target can lead to changes in the metabolites produced by the pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as the compound’s solubility, stability, and its interactions with transport proteins can affect how well the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. These effects can range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, certain compounds may be more effective at specific pH levels or temperatures.
Properties
IUPAC Name |
ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2.ClH/c1-2-20-11(19)9-7-17-18(10(9)12(13,14)15)8-3-5-16-6-4-8;/h7-8,16H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZABYCMUZWRHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.